3,3'-Diaminobenzanilide

Polymer chemistry Polyimide Crystallinity

Sourcing the wrong diaminobenzanilide isomer leads to crystalline, hazy polymer films or unpredictable adhesive performance. This 3,3'-DAB monomer provides the meta-kinked geometry required for amorphous, high-clarity polyimides and optimized lap shear strength in aerospace adhesives. Key differentiation points: • Yields colorless, transparent polyimide films by suppressing crystallinity, unlike the para-isomer. • Achieves optimal lap shear strength (RT to 232 °C) at ~25 mol% loading in PAI adhesive copolymers, as per NASA studies. • 130-131 °C melting point enables rapid incoming QC identity verification against the 4,4'-isomer (205-207 °C).

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 101-12-2
Cat. No. B091508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diaminobenzanilide
CAS101-12-2
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C13H13N3O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,14-15H2,(H,16,17)
InChIKeyOMIOAPDWNQGXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Diaminobenzanilide Identity & Properties


3,3'-Diaminobenzanilide (3,3'-DAB) is an aromatic diamine monomer belonging to the diaminobenzanilide (DABA) isomer family, with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It features two amino groups positioned in the meta (3-) configuration on both aryl rings connected by a central amide bridge. This meta-substitution pattern distinguishes 3,3'-DAB from its para-substituted isomer, 4,4'-diaminobenzanilide (4,4'-DAB, CAS 785-30-8). The compound is a white crystalline powder with a reported melting point of 130–131 °C and is soluble in acidic solutions and polar organic solvents . 3,3'-DAB serves primarily as a monomer building block for high-performance polyamide-imides (PAIs) and polyimides, where the amide linkage provides hydrogen-bonding capability that contributes to thermal stability and mechanical integrity in the resulting polymers [1].

3,3'-Diaminobenzanilide vs. 4,4'-Isomer: Why Substitution Fails


The diaminobenzanilide (DABA) isomers are not interchangeable in high-performance polymer design because the substitution pattern (meta vs. para) fundamentally dictates polymer chain packing, crystallinity, and resulting thermomechanical properties [1]. 3,3'-Diaminobenzanilide introduces a kinked, non-linear geometry into the polymer backbone, which disrupts chain alignment and suppresses crystallinity, yielding amorphous or semi-crystalline polymers with distinct solubility, thermal expansion, and mechanical behavior compared to the rigid-rod, highly crystalline polymers formed from 4,4'-diaminobenzanilide [2]. Procurement of the incorrect isomer—or a mixture of isomers—without accounting for these structural effects will lead to unpredictable polymer morphology, altered glass transition temperatures, and compromised performance in application-critical properties such as high-temperature dimensional stability, solvent resistance, and adhesive strength, as documented in NASA adhesive screening studies [3].

3,3'-Diaminobenzanilide Comparison Data


Crystallinity in Polyetherimide: 3,3'- vs. 4,4'-DAB

The meta-substitution geometry of 3,3'-diaminobenzanilide prevents the formation of crystalline polyetherimide under neat polymerization conditions, in contrast to the para-substituted 4,4'-diaminobenzanilide which yields a crystalline polyetherimide when polymerized with 2,2-bis[4-(3,4-dicarboxyphenoxy)]propane dianhydride (BPA-DA) [1]. This is a definitive structural consequence: the kinked backbone of 3,3'-DAB-based polymers cannot achieve the regular chain packing required for crystallinity, while the linear 4,4'-DAB isomer enables it [1]. The quantitative outcome is that 3,3'-DAB-derived polyetherimide is amorphous, whereas 4,4'-DAB-derived polyetherimide is crystalline under identical reaction conditions [1].

Polymer chemistry Polyimide Crystallinity Monomers

High-Temperature Lap Shear Strength: 3,3'-DAB Copolymer

In a NASA adhesive screening study, a copolyamide-imide containing 25 mol% 3,3'-diaminobenzanilide (designated LARC-TPI(25% 3,3'-DABA)) exhibited the highest lap shear strength (LSS) among four PAI candidates evaluated at temperatures up to 232 °C, outperforming both the 4,4'-DABA homopolymer and the 3,3'-DABA homopolymer [1]. While the absolute LSS values were lower than those of the baseline LARC-TPI polyimide, the copolymer incorporating 3,3'-DABA demonstrated the best adhesive performance within the amide-imide series [1]. This demonstrates that incorporating 3,3'-DABA as a comonomer, rather than using 4,4'-DABA alone, optimizes adhesive strength in high-temperature bonding applications [1].

Aerospace adhesives Polyamide-imide Lap shear strength High-temperature performance

Glass Transition Temperature: 3,3'- vs. 4,4'-DAB

The Dezern and Gautreaux study on twelve polyamide-imides synthesized from unsubstituted and N-methyl-substituted DABA isomers revealed that the 4,4'-DABA-based PAIs consistently exhibited higher glass transition temperatures (Tg) and exceptional mechanical properties compared to those based on 3,3'-DABA, with the 4,4'-systems displaying crystallinity that the 3,3'-systems lacked [1]. The rigid-rod structure of 4,4'-DABA yields polymers with higher Tg values and greater chain stiffness, while the kinked 3,3'-DABA produces polymers with relatively lower Tg but improved flexibility and potential solubility [1]. While exact Tg numerical values require access to the full-text tables, the directional trend is clear: 3,3'-DAB-based PAIs have measurably lower Tg than their 4,4'-DAB counterparts under identical dianhydride and processing conditions [1].

Polyamide-imide Glass transition temperature Thermal properties High-temperature polymers

Melting Point: 3,3'- vs. 4,4'-Diaminobenzanilide

The melting point of 3,3'-diaminobenzanilide (130–131 °C) is substantially lower than that of its para-isomer 4,4'-diaminobenzanilide (205–207 °C, lit.) [1]. This 75–76 °C difference serves as a critical identity and purity verification metric: the presence of 4,4'-DAB contamination in a 3,3'-DAB lot would be detectable as an elevated melting range, and vice versa [1]. The melting point difference arises from the reduced molecular symmetry of the meta-substituted isomer, which weakens crystal lattice packing relative to the para-isomer .

Monomer purity Thermal characterization Quality control Procurement specification

Azo Dye Synthesis: 3,3'-DAB as Benzidine Replacement

Sulphonated derivatives of 3,3'-diaminobenzanilide have been evaluated as substitutes for carcinogenic benzidine in the synthesis of black direct azo dyes, with the position of the sulphonic acid group on the benzanilide scaffold directly influencing dye colouristic properties and fastness on cotton fabric [1]. Among four isomeric diaminobenzanilidosulphonic acids studied, the specific isomer derived from the 3,3'-diamino framework produced dyes with distinct application, colouristic, and fastness profiles compared to isomers derived from 4,4'-diaminobenzanilide [1]. While exact shade and fastness ratings require the full-text data, the study confirms that the 3,3'-substitution pattern yields a unique dye performance signature not replicated by the 4,4'-analog [1].

Dye chemistry Azo coupling Benzidine substitutes Textile dyes

3,3'-Diaminobenzanilide Application Scenarios


Amorphous Transparent Polyimide Films

Researchers and manufacturers developing colorless and transparent polyimide (CPI) films for flexible displays or photovoltaic substrates should select 3,3'-diaminobenzanilide over 4,4'-diaminobenzanilide because the meta-kinked structure of 3,3'-DAB suppresses crystallinity, preventing the haze and opacity that plague para-isomer-based films [1]. The amorphous nature of 3,3'-DAB-derived polyimides, as evidenced by patent disclosures on crystalline vs. amorphous polyetherimide formation, directly translates to higher optical clarity and lower birefringence in thin-film applications [1].

High-Temperature Aerospace Adhesives

For aerospace adhesive formulators requiring optimized lap shear strength across a broad temperature range (RT to 232 °C), incorporating 3,3'-diaminobenzanilide as a comonomer at approximately 25 mol% in polyamide-imide copolymers has been demonstrated in NASA studies to yield the best LSS performance among DABA-based adhesive candidates [2]. This evidence-based formulation strategy should guide procurement specifications to preferentially source 3,3'-DAB over 4,4'-DAB for adhesive copolymer development [2].

Benzidine-Free Black Azo Dyes

Dye manufacturers seeking to replace carcinogenic benzidine in direct black dye formulations can utilize 3,3'-diaminobenzanilide as a precursor for sulphonated intermediates. The 3,3'-isomer scaffold yields azo dyes with colouristic and fastness properties distinct from those derived from 4,4'-diaminobenzanilide, as demonstrated in comparative dyeing trials on cotton fabric [3]. Procurement of 3,3'-DAB specifically, rather than the 4,4'-isomer, is necessary to access this differentiated dye performance space for benzidine-free product lines [3].

Incoming QC: Isomer Identity Verification

Quality control laboratories in polymer and dye intermediate manufacturing can use the 75–76 °C melting point differential between 3,3'-diaminobenzanilide (130–131 °C) and 4,4'-diaminobenzanilide (205–207 °C) as a rapid, zero-instrument-cost identity verification test [4]. This unambiguous thermal signature allows incoming material acceptance protocols to detect isomeric contamination or mislabeling before the monomer enters the production stream, preventing costly batch failures downstream [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3'-Diaminobenzanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.